Evidence Item 1: Sulfone vs. Sulfide – Impact of Sulfur Oxidation State on Lipophilicity and Predicted ADME
The target compound (methylsulfonyl, -SO2Me) exhibits a computed XLogP3 of -1.8, reflecting the strongly electron-withdrawing and polar character of the sulfone group [1]. Its closest structural analog, the methylsulfanyl derivative (CAS 1796959-61-9; C11H16N2O3S), replaces -SO2Me with -SMe, eliminating two oxygen atoms and reducing molecular weight from 288.32 to 256.32 Da . Although the methylsulfanyl analog's XLogP3 is not independently published, the topological polar surface area (tPSA) difference between a sulfone (~85.5 Ų) and a sulfide (~66.5 Ų for comparable motifs) predicts a substantial lipophilicity gap [2]. In a related chemotype series of GSK-3β inhibitors, the methylsulfonyl-bearing compound showed 2-fold higher brain uptake in a mouse model compared to its methylsulfanyl counterpart, demonstrating that sulfone-vs.-sulfide identity is a non-trivial determinant of in vivo distribution [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and predicted ADME impact of sulfone vs. sulfide substitution |
|---|---|
| Target Compound Data | XLogP3 = -1.8 (PubChem computed); MW = 288.32; 5 H-bond acceptors [1] |
| Comparator Or Baseline | Methylsulfanyl analog (CAS 1796959-61-9): MW = 256.32; 3 H-bond acceptors; XLogP3 not independently verified but predicted higher (less negative) by ~1.0–1.5 log units based on tPSA difference [2] |
| Quantified Difference | Estimated ΔXLogP3 ≈ 1.0–1.5 units (target more hydrophilic); MW difference +32 Da; demonstrated 2-fold higher brain uptake for sulfone vs. sulfide in a related GSK-3β inhibitor pair [3] |
| Conditions | XLogP3 computed by PubChem 2.1; GSK-3β PET study in mouse model of cold water stress, brain uptake measured by [11C]PET imaging [3] |
Why This Matters
The substantial predicted lipophilicity difference means the target compound cannot substitute for its methylsulfanyl analog in assays where consistent membrane permeability, solubility, or CNS penetration profiles are required; identical nominal scaffolds with different sulfur oxidation states may produce divergent biological readouts.
- [1] PubChem CID 71805509. XLogP3-AA = -1.8; H-bond acceptor count = 5; MW = 288.32. View Source
- [2] Comparison of tPSA contributions: sulfone (SO2) contributes ~19 Ų vs. sulfide (S) contributes ~0 Ų to polar surface area, per standard fragment-based tPSA calculation methods (Ertl et al., J. Med. Chem. 2000). View Source
- [3] Kumata K, et al. Radiosynthesis and preliminary PET evaluation of GSK-3β inhibitors containing [11C]methylsulfanyl, [11C]methylsulfinyl or [11C]methylsulfonyl groups. Bioorg Med Chem Lett. 2015;25(16):3230-3. View Source
